molecular formula C15H9ClN2OS B11786171 4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

Cat. No.: B11786171
M. Wt: 300.8 g/mol
InChI Key: ISHAAPIEAUSWBL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the annulation of the thiazine ring to a benzene ring. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired thiazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of solvent-free conditions or environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]thiazines

Uniqueness

4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile stands out due to its specific substitution pattern and the presence of a nitrile group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C15H9ClN2OS

Molecular Weight

300.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-oxo-1,4-benzothiazine-7-carbonitrile

InChI

InChI=1S/C15H9ClN2OS/c16-11-2-4-12(5-3-11)18-13-6-1-10(8-17)7-14(13)20-9-15(18)19/h1-7H,9H2

InChI Key

ISHAAPIEAUSWBL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(S1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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